(E/Z)-CP-724714

Kinase Selectivity HER2 EGFR

Choose (E/Z)-CP-724714 for HER2-selective kinase inhibition with >640-fold selectivity over EGFR, enabling clean pathway dissection without confounding EGFR effects. Leverage its validated clinical population PK model and well-documented BSEP/MDR1 inhibition profile as a reference for DILI transporter assays. This compound is distinguished by a discontinued clinical development history providing unique toxicology insights. Not interchangeable with dual EGFR/HER2 inhibitors like lapatinib. High purity (>98%) supplied with COA.

Molecular Formula C27H27N5O3
Molecular Weight 469.5 g/mol
CAS No. 845680-17-3
Cat. No. B3064011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-CP-724714
CAS845680-17-3
Synonyms2-methoxy-N-(3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propenyl)acetamide
CP 724,714
CP 724714
CP-724,714
CP-724714
CP724,714
CP724714
Molecular FormulaC27H27N5O3
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C=CCNC(=O)COC)C
InChIInChI=1S/C27H27N5O3/c1-18-13-21(8-11-25(18)35-22-9-6-19(2)29-15-22)32-27-23-14-20(7-10-24(23)30-17-31-27)5-4-12-28-26(33)16-34-3/h4-11,13-15,17H,12,16H2,1-3H3,(H,28,33)(H,30,31,32)/b5-4+
InChIKeyLLVZBTWPGQVVLW-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E/Z)-CP-724714 (CAS 845680-17-3) Product Guide for Selective HER2/ErbB2 Kinase Inhibition Research


(E/Z)-CP-724714 (also referenced as CP-724714 or CP-724,714) is a synthetic, orally bioavailable quinazoline derivative that functions as a potent and selective inhibitor of the ErbB2 (HER2) receptor tyrosine kinase [1]. Discovered through a collaboration between OSI Pharmaceuticals and Pfizer [2], this small molecule binds reversibly to the intracellular kinase domain of HER2, with a reported cell-free IC50 of 10 nM (approximately 3.8 ng/mL) [3]. The compound is characterized by its marked selectivity profile, being >640-fold selective for HER2 over the closely related epidermal growth factor receptor (EGFR) and >1,000-fold selective over a broad panel of other tyrosine kinases including the insulin receptor, IGF-1R, PDGFRβ, VEGFR2, Abl, Src, and c-Met [4]. (E/Z)-CP-724714 advanced to Phase II clinical evaluation before development was discontinued due to hepatotoxicity findings [5].

Why (E/Z)-CP-724714 Cannot Be Replaced by General HER2 or EGFR Inhibitors in Targeted Studies


Generic substitution with alternative HER2-targeting agents is scientifically invalid due to fundamental differences in kinase selectivity profiles, binding modes, and resulting biological readouts. While lapatinib acts as a dual HER2/EGFR inhibitor with near-equipotent activity against both targets [1], (E/Z)-CP-724714 provides a >640-fold selectivity window for HER2 over EGFR, enabling clean dissection of HER2-specific signaling without confounding EGFR inhibition [2]. This contrast in target selectivity is not merely academic; in bladder cancer cell line studies, the dual inhibitor lapatinib and pan-HER inhibitor canertinib exhibited up to 30-fold greater potency than (E/Z)-CP-724714, a difference that directly reflects the contribution of non-HER2 targets to overall anti-proliferative activity [3]. Furthermore, (E/Z)-CP-724714 distinguishes itself from other selective HER2 inhibitors like TAK-165 (mubritinib) through its well-characterized pharmacokinetic profile in both preclinical species and human patients, including a clinically validated population PK model that identifies body weight as a significant covariate on oral clearance [4]. The compound's irreversible clinical discontinuation due to hepatotoxicity also provides a unique, well-documented case study in transporter-mediated drug-induced liver injury, adding a distinct dimension of scientific value for toxicology and ADME research [5].

Quantitative Differentiation Evidence for (E/Z)-CP-724714 Against Key Comparator Compounds


Kinase Selectivity Window for HER2 Over EGFR: CP-724714 vs. Lapatinib and TAK-165

In cell-free kinase assays, (E/Z)-CP-724714 demonstrates a 640-fold selectivity window for HER2 (IC50 = 10 nM) over EGFR (IC50 = 6,400 nM) [1]. This is in direct contrast to lapatinib, which is a dual HER2/EGFR inhibitor with IC50 values of 9.2 nM and 10.8 nM against HER2 and EGFR, respectively, representing only a 1.17-fold selectivity difference [2]. Another HER2-selective inhibitor, TAK-165 (mubritinib), shows >4,000-fold selectivity for HER2 over EGFR (HER2 IC50 = 6 nM; no EGFR inhibition up to 25,000 nM) . This positions (E/Z)-CP-724714 as having intermediate selectivity between the equipotent dual inhibitor lapatinib and the ultra-selective TAK-165.

Kinase Selectivity HER2 EGFR Off-Target Profiling

Cellular Potency in HER2-Amplified Cancer Lines: CP-724714 vs. Lapatinib

In HER2-amplified BT-474 human breast carcinoma cells, (E/Z)-CP-724714 inhibits proliferation with an IC50 of 0.25 µM [1]. In contrast, lapatinib exhibits a reported IC50 range of 0.025–0.050 µM (25–50 nM) in the same BT-474 cell line [2]. This represents a ~10-fold difference in cellular potency favoring lapatinib, consistent with the latter's dual inhibition of both HER2 and EGFR, both of which are expressed and contribute to signaling in this cell line [3].

Cellular Pharmacology Anti-Proliferative Activity Breast Cancer BT-474

In Vivo Xenograft Tumor Growth Inhibition: CP-724714 vs. Lapatinib in BT-474 Models

In athymic mice bearing established BT-474 human breast carcinoma xenografts, oral administration of (E/Z)-CP-724714 at 50 mg/kg daily resulted in approximately 50% tumor growth inhibition (TGI) [1]. By comparison, lapatinib administered orally at 100 mg/kg twice daily in the same BT-474 xenograft model produced substantially greater TGI, with near-complete stasis or regression reported in multiple studies [2]. The magnitude of this difference (~50% TGI at 50 mg/kg q.d. vs. near-complete inhibition at 100 mg/kg b.i.d.) is consistent with the ~10-fold difference in cellular potency and the additional contribution of EGFR inhibition to lapatinib's in vivo efficacy.

In Vivo Efficacy Xenograft Tumor Growth Inhibition Pharmacodynamics

Human Pharmacokinetics and Clearance: CP-724714 Population PK Model

A population pharmacokinetic (popPK) model developed from 484 concentration-time samples obtained from 30 cancer patients receiving daily oral (E/Z)-CP-724714 at doses ranging from 250 mg QD to 400 mg BID established a 2-compartment first-order absorption model [1]. The analysis identified body weight (WT) as a significant covariate on apparent oral clearance (CL/F), with CL/F increasing as WT increased; inclusion of WT as a covariate reduced inter-subject variability (ISV) on CL/F by approximately 20% [2]. The model showed no evidence of dose-dependent or time-dependent pharmacokinetics, age, race, or presence of liver metastasis did not significantly influence CP-724,714 disposition [3]. By contrast, lapatinib exhibits time-dependent pharmacokinetics with an approximate 2-fold increase in systemic exposure upon repeat dosing due to CYP3A4 auto-inhibition, and its clearance is affected by liver function impairment [4].

Clinical Pharmacokinetics Population PK Oral Clearance Body Weight Covariate

Hepatotoxicity Liability and Transporter Inhibition Profile: CP-724714

(E/Z)-CP-724714 was discontinued from clinical development due to unexpected hepatotoxicity observed in cancer patients, a finding not reported for other HER2 TKIs such as lapatinib, which has a well-characterized but distinct hepatotoxicity profile of lower incidence and different mechanistic basis [1]. Mechanistic studies revealed that CP-724714 inhibits the bile salt export pump (BSEP) with an IC50 of 16 µM and inhibits the major canalicular efflux transporter MDR1 (P-glycoprotein) with an IC50 of approximately 28 µM [2]. The compound also exhibits direct mitochondrial cytotoxicity in human hepatocytes and is taken up into hepatocytes via an active transport process with uptake clearance approximately 4-fold higher than efflux clearance, suggesting concentrative hepatic accumulation [3]. By comparison, lapatinib inhibits BSEP with an IC50 of 1.5–4.5 µM but is associated with a much lower incidence of severe hepatotoxicity in clinical practice [4].

Hepatotoxicity Drug-Induced Liver Injury Transporter Inhibition BSEP MDR1

Validated Research Applications for (E/Z)-CP-724714 Based on Comparative Evidence


HER2-Specific Signaling Dissection in Cancer Cell Models

Use (E/Z)-CP-724714 to selectively inhibit HER2 kinase activity without confounding EGFR co-inhibition. With >640-fold selectivity for HER2 over EGFR [1], this compound enables clean interrogation of HER2-dependent downstream signaling pathways (ERK, AKT) in cell lines where both HER2 and EGFR are expressed, such as BT-474 breast cancer and HER2-amplified gastric cancer models. This application is particularly valuable when comparing results to dual HER2/EGFR inhibitors like lapatinib, which show 5- to 10-fold greater cellular potency in these same models but cannot isolate HER2-specific effects [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Dose Optimization Studies

Leverage the well-characterized clinical population pharmacokinetic model for CP-724714 as a reference dataset for PK/PD modeling exercises [1]. The model's identification of body weight as a significant covariate affecting oral clearance (reducing inter-subject variability by ~20%) provides a validated framework for understanding dose-exposure relationships in oncology drug development [2]. Researchers can use this published model to benchmark their own PK/PD modeling methodologies or as a training dataset for pharmacometric analysis.

In Vitro Drug-Induced Liver Injury (DILI) Model Development and Transporter Toxicology

Utilize (E/Z)-CP-724714 as a validated reference compound for DILI screening assays and transporter-mediated toxicity studies. The compound's well-documented inhibition of BSEP (IC50 = 16 µM) and MDR1 (IC50 = ~28 µM), combined with its clinical hepatotoxicity that led to development discontinuation, makes it a valuable positive control for validating in vitro hepatotoxicity models [1]. Its unique profile—weaker BSEP inhibition yet more severe clinical hepatotoxicity than lapatinib [2]—provides a compelling case study for understanding the limitations of BSEP inhibition alone as a DILI predictor and the importance of hepatocellular accumulation and mitochondrial toxicity mechanisms.

Comparative Oncology Tool Compound Studies in HER2-Driven Xenografts

Deploy (E/Z)-CP-724714 in comparative xenograft studies alongside lapatinib and other HER2-targeted agents to dissect the relative contributions of HER2-selective versus dual HER2/EGFR inhibition to in vivo tumor growth control. The compound produces ~50% tumor growth inhibition in BT-474 xenografts at 50 mg/kg daily oral dosing, providing a well-defined benchmark for partial HER2-selective pathway inhibition [1]. This enables researchers to quantify the incremental benefit of adding EGFR inhibition (via lapatinib) or the impact of resistance mechanisms that emerge under selective HER2 pressure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E/Z)-CP-724714

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.